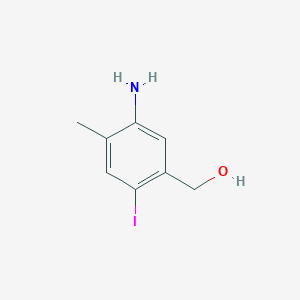
(5-amino-2-iodo-4-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-amino-2-iodo-4-methylphenyl)methanol: is an organic compound with the molecular formula C8H10INO It is a derivative of benzenemethanol, featuring an amino group at the 5-position, an iodine atom at the 2-position, and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (5-amino-2-iodo-4-methylphenyl)methanol typically begins with commercially available starting materials such as 4-methylbenzenemethanol.
Amination: The amino group can be introduced via nucleophilic substitution, where the iodinated intermediate reacts with ammonia or an amine under suitable conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (5-amino-2-iodo-4-methylphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the iodine atom or convert the amino group to other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, cyanides, or organometallic reagents, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Sodium iodide in acetone, copper(I) cyanide, or Grignard reagents.
Major Products Formed:
Oxidation: 5-amino-2-iodo-4-methylbenzaldehyde, 5-amino-2-iodo-4-methylbenzoic acid.
Reduction: 5-amino-4-methylbenzenemethanol, 5-amino-2-iodo-4-methylbenzenemethane.
Substitution: Various substituted benzenemethanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (5-amino-2-iodo-4-methylphenyl)methanol serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of iodine and amino groups on biological activity.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (5-amino-2-iodo-4-methylphenyl)methanol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.
Comparación Con Compuestos Similares
- (5-amino-2-iodo-4-methylphenyl)methanol
- Benzenemethanol, 4-[(4-ethylphenyl)methyl]-2-iodo-
- 2-Amino-5-iodo-4-methoxybenzonitrile
Comparison:
- This compound is unique due to the presence of both an amino group and an iodine atom, which confer distinct reactivity and potential applications.
- Benzenemethanol, 4-[(4-ethylphenyl)methyl]-2-iodo- features an ethylphenyl group, which alters its chemical properties and applications.
- 2-Amino-5-iodo-4-methoxybenzonitrile contains a methoxy group and a nitrile group, providing different reactivity and potential uses in research and industry.
Propiedades
Fórmula molecular |
C8H10INO |
|---|---|
Peso molecular |
263.08 g/mol |
Nombre IUPAC |
(5-amino-2-iodo-4-methylphenyl)methanol |
InChI |
InChI=1S/C8H10INO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-3,11H,4,10H2,1H3 |
Clave InChI |
OETSYIPQXZPLST-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N)CO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



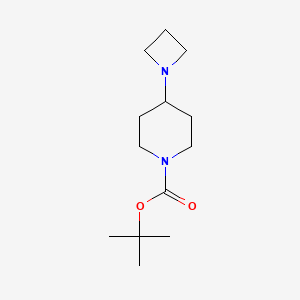

![6-Bromo-7-chlorothieno[3,2-b]pyridine](/img/structure/B1508484.png)
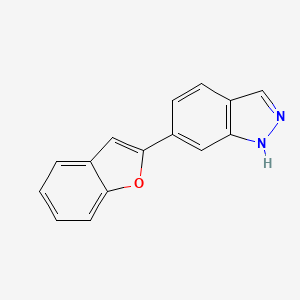
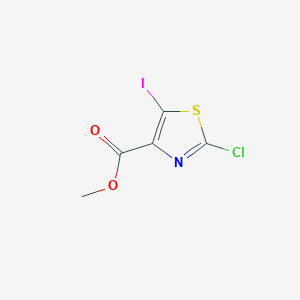
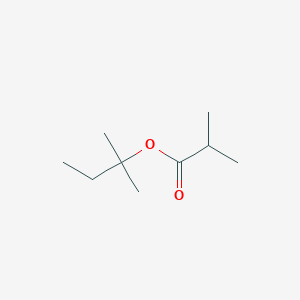
![tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1508506.png)


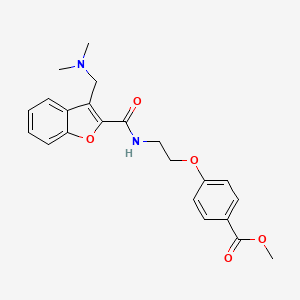
![4-(2-Fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1508519.png)

![2,7-Dibromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]](/img/structure/B1508524.png)
